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Compound of Interest
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Cat. No.: B1669277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Co 102862, also known as V102862, is a potent, broad-spectrum, and state-dependent blocker

of mammalian voltage-gated sodium channels (VGSCs).[1][2] Its chemical name is 4-(4-

Fluorophenoxy)benzaldehyde semicarbazone.[1][2] Initially identified for its anticonvulsant

properties in various rodent models of epilepsy, the primary mechanism of action for Co
102862 has been elucidated as the inhibition of voltage-gated sodium currents (INa).[1][2] This

technical guide provides a comprehensive overview of the chemical structure, properties,

mechanism of action, and experimental protocols related to Co 102862.

Chemical Structure and Physicochemical Properties
Co 102862 is a semicarbazone derivative with the molecular formula C₁₄H₁₂FN₃O₂. The

structure is characterized by a 4-fluorophenoxy group linked to a benzaldehyde semicarbazone

moiety.

Table 1: Chemical and Physicochemical Properties of Co
102862
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Property Value Source

IUPAC Name

2-[[4-(4-

Fluorophenoxy)phenyl]methyle

ne]hydrazinecarboxamide

N/A

Synonyms

Co 102862, V102862, 4-(4-

Fluorophenoxy)benzaldehyde

semicarbazone

[1][2]

Molecular Formula C₁₄H₁₂FN₃O₂ [3]

Molecular Weight 273.26 g/mol [3]

CAS Number 181144-66-1 N/A

Appearance Solid

Melting Point

76-80 °C (for the precursor 4-

(4-

Fluorophenoxy)benzaldehyde)

Solubility Soluble in DMSO [1]

Pharmacological Properties and Mechanism of
Action
Co 102862 exhibits a potent inhibitory effect on voltage-gated sodium channels, with a

pronounced state-dependent mechanism. This means it has a significantly higher affinity for the

inactivated state of the channel compared to the resting state.[1][2] This property is crucial for

its therapeutic potential, as it allows for selective targeting of rapidly firing neurons, a hallmark

of pathological conditions like epilepsy and neuropathic pain, while sparing normally active

neurons.

The primary target identified for Co 102862 is the rat brain type IIA Na+ (rNav1.2) channel,

which is a major sodium channel alpha subunit in rat hippocampal neurons.[2] The binding of

Co 102862 to the inactivated state of the channel is a relatively slow process.[1][2] This

interaction leads to a hyperpolarizing shift in the steady-state inactivation curve and

significantly slows the recovery of the channel from inactivation.[1][2]
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Table 2: Pharmacological Data for Co 102862
Parameter Cell Type

Channel
Subtype

Value Reference

KI (inactivated

state)

Rat Hippocampal

Neurons
Native VGSCs ~0.6 µM [2]

KR (resting

state)

Rat Hippocampal

Neurons
Native VGSCs >15 µM [2]

KI (inactivated

state)
HEK-293 Cells rNav1.2 ~0.4 µM [1][2]

KR (resting

state)
HEK-293 Cells rNav1.2 ~30 µM [1][2]

Binding Rate

(k+)
HEK-293 Cells rNav1.2 ~1.7 µM⁻¹ s⁻¹ [1][2]

Signaling Pathway Diagram
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Caption: Mechanism of state-dependent blockade of VGSCs by Co 102862.

Experimental Protocols
The primary experimental technique used to characterize the mechanism of action of Co
102862 is the whole-cell patch-clamp technique.[2] This method allows for the direct

measurement of ion currents across the cell membrane of a single neuron or a cell expressing

a specific ion channel subtype.
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Whole-Cell Patch-Clamp Protocol for Characterizing Co
102862 Effects on rNav1.2 Channels
This protocol is based on the methodology described by Ilyin et al. (2005) for studying the

effects of V102862 on human embryonic kidney-293 (HEK-293) cells stably expressing rat

brain type IIA Na+ (rNav1.2) channels.[2]

1. Cell Culture and Preparation:

HEK-293 cells stably expressing rNav1.2 channels are cultured under standard conditions.

For recording, cells are acutely dissociated and plated on glass coverslips.

2. Solutions and Reagents:

External Solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, adjusted to pH 7.3

with NaOH.

Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH

7.3 with CsOH.

Co 102862 Stock Solution: Prepared in DMSO and diluted to final concentrations in the

external solution.

3. Electrophysiological Recording:

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

Patch pipettes are pulled from borosilicate glass and have a resistance of 1-3 MΩ when filled

with the internal solution.

Cells are voltage-clamped at a holding potential of -80 mV.

Sodium currents (INa) are typically elicited by depolarizing voltage steps.

4. Experimental Paradigms:
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Tonic Block Assessment: INa is elicited by brief depolarizing pulses from a hyperpolarized

holding potential (e.g., -120 mV) to assess the effect on resting channels.

Use-Dependent (Phasic) Block Assessment: A train of depolarizing pulses is applied to

induce channel cycling through active and inactive states, allowing for the measurement of

block accumulation.

Steady-State Inactivation Protocol: A series of conditioning prepulses to various potentials

are applied before a test pulse to determine the voltage-dependence of channel availability.

This is performed in the absence and presence of Co 102862 to observe any shifts in the

inactivation curve.

Recovery from Inactivation Protocol: A two-pulse protocol is used where a conditioning pulse

inactivates the channels, followed by a variable recovery interval at a hyperpolarized

potential before a test pulse. This measures the time course of recovery from inactivation.

5. Data Analysis:

Current amplitudes are measured and analyzed to determine the degree of block.

Data from the steady-state inactivation and recovery from inactivation protocols are fitted

with appropriate equations (e.g., Boltzmann and exponential functions) to quantify the effects

of Co 102862 on channel gating properties.

Experimental Workflow Diagram
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Caption: Workflow for whole-cell patch-clamp analysis of Co 102862.
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Conclusion
Co 102862 is a valuable research tool for studying the structure and function of voltage-gated

sodium channels. Its state-dependent blocking mechanism, with high affinity for the inactivated

state, makes it a lead compound for the development of novel therapeutics for channelopathies

such as epilepsy and chronic pain. The experimental protocols outlined in this guide provide a

framework for further investigation into the pharmacological properties of Co 102862 and

similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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